molecular formula C8H8BrNO2S2 B1393965 3-(Carboxymethyl)-2-methylthieno[2,3-d]thiazol-3-ium bromide CAS No. 1674389-40-2

3-(Carboxymethyl)-2-methylthieno[2,3-d]thiazol-3-ium bromide

Cat. No.: B1393965
CAS No.: 1674389-40-2
M. Wt: 294.2 g/mol
InChI Key: VRDSREGYECALQH-UHFFFAOYSA-N
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Description

3-(Carboxymethyl)-2-methylthieno[2,3-d]thiazol-3-ium bromide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Carboxymethyl)-2-methylthieno[2,3-d]thiazol-3-ium bromide typically involves the reaction of 2-methylthieno[2,3-d]thiazole with bromoacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to facilitate the reaction, and the product is purified through recrystallization or other suitable purification techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification methods ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

3-(Carboxymethyl)-2-methylthieno[2,3-d]thiazol-3-ium bromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioethers or thiols.

    Substitution: Nucleophilic substitution reactions can occur at the bromide position, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

3-(Carboxymethyl)-2-methylthieno[2,3-d]thiazol-3-ium bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Carboxymethyl)-2-methylthieno[2,3-d]thiazol-3-ium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Carboxymethyl)benzothiazolium bromide
  • 2-Methylthieno[2,3-d]thiazole
  • Bromoacetic acid derivatives

Uniqueness

3-(Carboxymethyl)-2-methylthieno[2,3-d]thiazol-3-ium bromide is unique due to its specific structure, which combines a thieno[2,3-d]thiazole ring with a carboxymethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may offer enhanced reactivity or specificity in certain reactions or biological assays .

Properties

IUPAC Name

2-(2-methylthieno[2,3-d][1,3]thiazol-3-ium-3-yl)acetic acid;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S2.BrH/c1-5-9(4-7(10)11)8-6(13-5)2-3-12-8;/h2-3H,4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDSREGYECALQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=C(S1)C=CS2)CC(=O)O.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Carboxymethyl)-2-methylthieno[2,3-d]thiazol-3-ium bromide
Reactant of Route 2
3-(Carboxymethyl)-2-methylthieno[2,3-d]thiazol-3-ium bromide
Reactant of Route 3
3-(Carboxymethyl)-2-methylthieno[2,3-d]thiazol-3-ium bromide
Reactant of Route 4
3-(Carboxymethyl)-2-methylthieno[2,3-d]thiazol-3-ium bromide
Reactant of Route 5
3-(Carboxymethyl)-2-methylthieno[2,3-d]thiazol-3-ium bromide
Reactant of Route 6
3-(Carboxymethyl)-2-methylthieno[2,3-d]thiazol-3-ium bromide

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